

Discovery and synthesis of (-)-Fucose-13C-1.

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Compound of Interest		
Compound Name:	(-)-Fucose-13C-1	
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An in-depth technical guide on the discovery and synthesis of **(-)-Fucose-13C-1** for researchers, scientists, and drug development professionals.

Introduction to (-)-Fucose-13C-1

L-Fucose is a deoxyhexose sugar that plays a critical role in a multitude of biological processes.[1] It is a fundamental component of many N- and O-linked glycans and glycolipids on cell surfaces.[1] These fucosylated glycans are involved in cell-cell recognition, signaling, and immune responses.[2] Structurally, fucose is distinguished by the absence of a hydroxyl group at the C-6 position and its L-configuration, making it equivalent to 6-deoxy-L-galactose. [1]

The introduction of a stable isotope, such as Carbon-13 (¹³C), at a specific position creates an invaluable tool for biological and chemical research. (-)-Fucose-¹³C-1, isotopically labeled at the anomeric carbon, allows researchers to trace the metabolic fate of fucose in complex biological systems using techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] This enables detailed studies of metabolic flux, the biosynthesis of fucosylated glycoconjugates, and the dynamics of glycan processing in both healthy and diseased states.[3][5]

Physicochemical and Spectroscopic Data

The incorporation of a ¹³C atom at the C-1 position provides a unique spectroscopic signature for tracing and quantification.



Physicochemical Properties

The fundamental properties of (-)-Fucose-¹³C-1 are summarized below. Data is compiled from commercial suppliers and chemical databases.[6][7]

Property	Value	Source
IUPAC Name	(2S,3R,4R,5S)-2,3,4,5- tetrahydroxy(1- ¹³ C)hexanal	[6]
Synonyms	6-Deoxy-L-galactose-1- ¹³ C, L-Fucose-1- ¹³ C	[7]
Molecular Formula	¹³ CC ₅ H ₁₂ O ₅	[7]
Molecular Weight	165.15 g/mol	[6][7]
Isotopic Purity	≥99 atom % ¹³ C	[7]
Physical Form	Solid	[7]
InChI	InChI=1S/C6H12O5/c1- 3(8)5(10)6(11)4(9)2-7/h2-6,8- 11H,1H3/t3-,4+,5+,6-/m0/s1/i2 +1	[7]
InChlKey	PNNNRSAQSRJVSB- ZAHPDWKSSA-N	[7]
SMILES	CINVALID-LINKINVALID- LINKINVALID-LINK INVALID-LINK[¹³ CH]=O	[7]

NMR Spectroscopic Data

NMR spectroscopy is a primary analytical method for characterizing labeled compounds. While specific spectra for (-)-Fucose-¹³C-1 are proprietary, the following table provides the ¹H and ¹³C chemical shifts for unlabeled L-Fucose in D₂O, which are foundational for analysis.[8] The key expected difference for the ¹³C-1 labeled compound would be a large one-bond C1-H1 coupling constant (¹J_C1,H1_) and the appearance of the C1 signal as a doublet in the proton-coupled ¹³C spectrum.



Atom	α-anomer δ (ppm)	β-anomer δ (ppm)
¹ H Shifts		
H1	5.21	4.56
H2	3.81	3.69
H3	3.84	3.75
H4	3.75	3.75
H5	4.11	3.45
H6 (CH₃)	1.26	1.26
¹³ C Shifts		
C1	93.1	97.1
C2	67.2	70.3
C3	69.8	73.8
C4	71.9	73.0
C5	68.3	72.3
C6 (CH₃)	16.5	16.5

Data obtained in D₂O at 25°C.[8]

Synthesis and Discovery Pathways

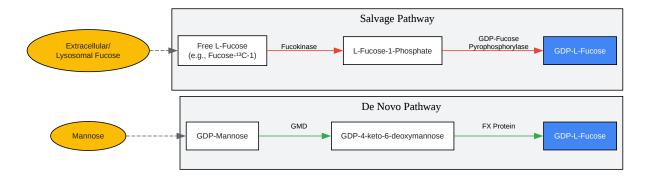
The "discovery" of (-)-Fucose-13C-1 is not a singular event but rather a result of the broader development of isotopically labeled carbohydrates for metabolic research. Its synthesis can be achieved through both chemical and enzymatic routes.

Biological Pathways of GDP-L-Fucose

In mammals, the activated form of fucose used by enzymes is GDP-L-fucose. It is synthesized via two main pathways: the de novo pathway and the salvage pathway.[2] Understanding these pathways is crucial as they represent the biological context in which (-)-Fucose-13C-1 is utilized.



The de novo pathway converts GDP-mannose to GDP-fucose, while the salvage pathway utilizes free fucose from extracellular sources or lysosomal degradation.[2]



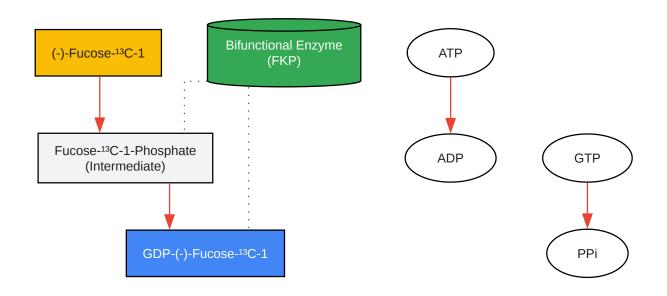
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Caption: Mammalian biosynthesis of GDP-L-Fucose via De Novo and Salvage pathways.[2]

Chemoenzymatic Synthesis

A highly efficient method for preparing GDP-fucose and its analogs is through chemoenzymatic synthesis. This approach leverages the specificity of enzymes to overcome challenges in traditional chemical synthesis.[9] A key enzyme is L-fucokinase/GDP-fucose pyrophosphorylase (FKP), a bifunctional enzyme that converts L-fucose first to fucose-1-phosphate and then to GDP-fucose.[9] This method is particularly suitable for preparing (-)-GDP-Fucose-13C-1 by using (-)-Fucose-13C-1 as the starting substrate.





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Caption: Workflow for the chemoenzymatic synthesis of GDP-Fucose-13C-1 using FKP.[9]

Representative Chemical Synthesis

While specific proprietary methods exist, a general synthetic route to L-fucose analogs often starts from a more abundant sugar, such as D-mannose.[10] To produce (-)-Fucose-¹³C-1, a ¹³C-labeled cyanide (e.g., K¹³CN) or a similar one-carbon synthon would be introduced at the appropriate step to form the C1 aldehyde. A plausible high-level workflow is outlined below.



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Caption: High-level logical workflow for the chemical synthesis of (-)-Fucose-13C-1.

Experimental Protocols

Detailed protocols are essential for the application and synthesis of labeled compounds.

Protocol 1: General Chemoenzymatic Synthesis of GDP-(-)-Fucose-13C-1

Foundational & Exploratory





This protocol is adapted from methodologies for synthesizing GDP-fucose derivatives using the FKP enzyme.[9]

· Reaction Mixture Preparation:

- In a suitable reaction vessel, combine a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5)
 containing 10 mM MgCl₂.
- Add (-)-Fucose-¹³C-1 to a final concentration of 5 mM.
- Add ATP and GTP, each to a final concentration of 7.5 mM (1.5 equivalents).
- Add inorganic pyrophosphatase to prevent product inhibition by pyrophosphate (PPi).

Enzymatic Reaction:

- Initiate the reaction by adding a purified, recombinant L-fucokinase/GDP-fucose pyrophosphorylase (FKP) enzyme.
- Incubate the reaction mixture at 37°C with gentle agitation.

Reaction Monitoring:

- Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour).
- Analyze the aliquots using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of Fucose-¹³C-1 and the formation of GDP-Fucose-¹³C-1.

Purification:

- Once the reaction reaches completion (typically >95% conversion), terminate it by adding an equal volume of cold ethanol or by heat inactivation.
- Centrifuge the mixture to pellet the precipitated enzyme and other insoluble materials.



- Purify the supernatant containing GDP-Fucose-¹³C-1 using anion-exchange chromatography or size-exclusion chromatography.
- Verification:
 - Confirm the identity and purity of the final product using mass spectrometry (to verify the M+1 mass shift) and NMR spectroscopy.

Protocol 2: General NMR Analysis of Fucose Isotopomers

This protocol provides a general method for the NMR analysis of fucose in solution, applicable to its ¹³C-labeled forms.[8][11]

- Sample Preparation:
 - Dissolve 5-10 mg of the fucose sample (e.g., (-)-Fucose-¹³C-1) in 0.5 mL of deuterium oxide (D₂O, 99.9%).
 - For analysis of exchangeable protons, dissolve the sample in a 90% H₂O / 10% D₂O mixture.[8]
 - Transfer the solution to a 5 mm NMR tube.
- Spectrometer Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
 - Tune and match the probe for the desired nuclei (¹H and ¹³C).
 - Set the sample temperature to a constant value, typically 25°C (298 K).[11]
- Data Acquisition:
 - \circ ¹H NMR: Acquire a 1D proton spectrum to observe the overall chemical shifts and the anomeric equilibrium between the α and β forms.[8]



- ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the chemical shifts of all carbon atoms. For (-)-Fucose-¹³C-1, the C1 signal will be significantly enhanced.
- 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon. This is crucial for unambiguous assignment of the ¹H and ¹³C signals.[12]
- 2D COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks within the sugar ring.
- Data Analysis:
 - Process the spectra using appropriate software (e.g., TopSpin, Mnova).
 - Reference the chemical shifts to an internal or external standard.[8]
 - o Integrate the anomeric proton signals in the 1H spectrum to determine the ratio of α and β anomers in solution.[8]
 - For (-)-Fucose-¹³C-1, analyze the coupling patterns of the H1 and C1 signals to confirm the position and enrichment of the label.

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